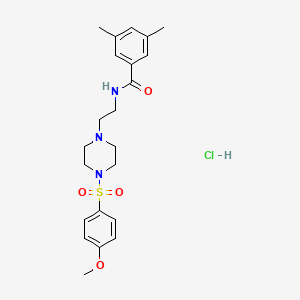

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” is a compound that falls under the category of carboxylic acids . It is characterized by the presence of a carboxyl group (COOH) and an amino group (NH2). The compound’s IUPAC name is "(1-carboxyethyl)-L-methionine hydrochloride" .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can be achieved through various methods. One common method involves the asymmetric reduction of a ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material . Another method involves the conversion of carboxylic acids to acid chlorides using Thionyl Chloride . The hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” can be determined using various spectroscopic techniques such as 1H, 13C, 11B, and 19F NMR spectroscopy . The compound’s molecular weight is 257.74 .Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of chemical reactions. For instance, carboxylic acids can react with Thionyl Chloride to form acid chlorides . During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” can be determined using various techniques. The compound is characterized by its molecular weight of 257.74 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be determined using appropriate techniques .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Hydroformylation-Amidocarbonylation : A study demonstrates the use of hydroformylation-amidocarbonylation in synthesizing Glufosinate, a compound closely related to (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid (Sakakura, Tanaka, & Huang, 1991).

Amino Acid Derivatives Synthesis : Research into the synthesis of amino acid derivatives, such as N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, relates to the structural manipulation and potential applications of compounds like (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid (Mickevičienė et al., 2015).

Epoxy Amino Acids Production : Derivatives of 2-amino-4-pentenoic acid, a compound structurally similar to (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid, were used to produce epoxy amino acids, highlighting a pathway for producing structurally unique amino acids (Krishnamurthy et al., 2014).

Biological Applications

Intestinal Epithelial Barrier Function : A study on DL-2-hydroxy-(4-methylthio)butanoic acid, a methionine precursor, highlights its role in protecting intestinal epithelial barrier function, an insight that could be relevant for derivatives like (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid (Martín-Venegas et al., 2013).

Metabolic Pathways in Chick Liver : Research into the conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in chick liver suggests potential metabolic pathways and biological roles for compounds similar to (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid (Dibner & Knight, 1984).

Zukünftige Richtungen

The future directions for the study and application of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.ClH/c1-12-6(11)8-3-2-4(7)5(9)10;/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTVKSPSNLMUOQ-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NCC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)

![6-(4-Acetoxy-3-ethoxy-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid isopropyl ester](/img/structure/B2365506.png)

![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)

![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)

![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)

![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)